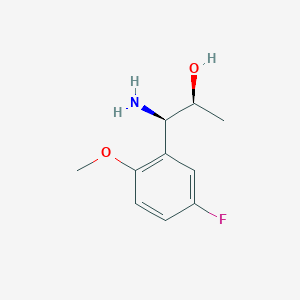
2-(Tert-butyl)-4-(oxazol-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)-4-(oxazol-2-YL)phenol is an organic compound that belongs to the class of phenols and oxazoles This compound is characterized by the presence of a tert-butyl group attached to the phenol ring and an oxazole ring at the para position relative to the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(oxazol-2-YL)phenol typically involves the reaction of a phenol derivative with an oxazole derivative under specific conditions. One common method includes the use of tert-butylphenol and oxazole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butyl)-4-(oxazol-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced oxazole derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
2-(Tert-butyl)-4-(oxazol-2-YL)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butyl)-4-(oxazol-2-YL)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the oxazole ring can interact with biological macromolecules through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its optical brightening properties and used in various industrial applications.
2-(Tert-butyl)-4-(benzoxazol-2-YL)phenol: Similar structure but with a benzoxazole ring instead of an oxazole ring, leading to different chemical and biological properties.
Uniqueness
2-(Tert-butyl)-4-(oxazol-2-YL)phenol is unique due to the presence of both a tert-butyl group and an oxazole ring, which confer distinct chemical reactivity and potential applications. Its combination of phenolic and oxazole functionalities makes it a versatile compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)10-8-9(4-5-11(10)15)12-14-6-7-16-12/h4-8,15H,1-3H3 |
Clave InChI |
JFEBAVZLWZPUMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C2=NC=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


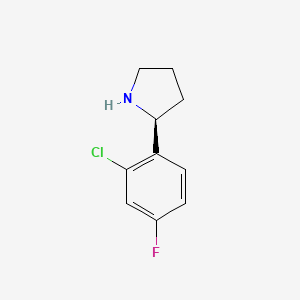
![2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13036709.png)
![1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)
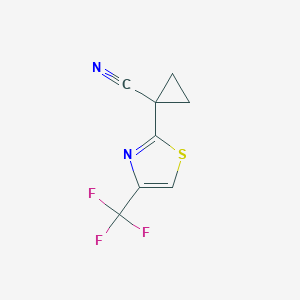
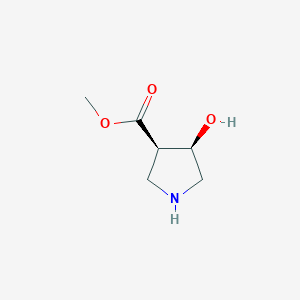
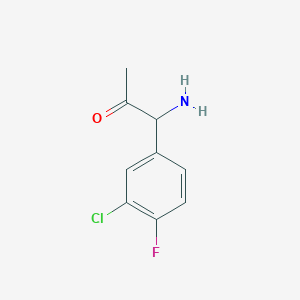

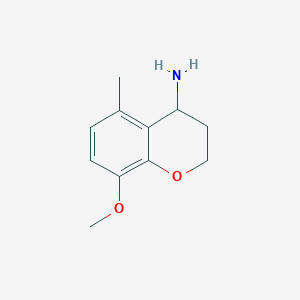
![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)

![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)


